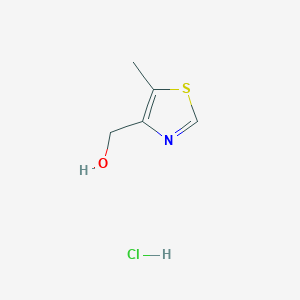
(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride
概要
説明
(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride is a chemical compound with a molecular formula of C5H8ClNOS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
作用機序
Target of Action
The primary targets of (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets such as dna and topoisomerase ii
Biochemical Pathways
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion rates need to be determined through further pharmacokinetic studies .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some thiazole derivatives have been shown to cause DNA double-strand breaks, leading to cell death , but it is unclear if this compound has similar effects. More research is needed to elucidate its specific effects.
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with a base to form the corresponding alcohol ester compound. This intermediate is then reacted with methanol to produce (5-Methyl-1,3-thiazol-4-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazole derivative with a reduced functional group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include (5-Methyl-1,3-thiazol-4-yl)aldehyde or (5-Methyl-1,3-thiazol-4-yl)carboxylic acid.
Reduction: The major product is the reduced thiazole derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted thiazole derivatives.
科学的研究の応用
(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride has several scientific research applications:
類似化合物との比較
Similar Compounds
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.
(5-Methyl-1,3-thiazol-4-yl)methanamine hydrochloride: Similar structure but with an amine group instead of a hydroxyl group.
(4-Methyl-1,3-thiazol-5-yl)methanol: Similar structure but without the hydrochloride salt form.
Uniqueness
(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride is unique due to its specific functional groups and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.
特性
IUPAC Name |
(5-methyl-1,3-thiazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS.ClH/c1-4-5(2-7)6-3-8-4;/h3,7H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUALAYZIRSHWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















